3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system. Microglia are the primary immune cells of the brain and spinal cord, playing a key role in the immune response within the central nervous system. Neuronal cells are responsible for transmitting information throughout the body.
Mode of Action
The compound interacts with its targets, leading to significant anti-neuroinflammatory properties . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses, inflammation, and apoptosis.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has the potential to be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has been shown to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often characterized by the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which can significantly influence the function and activity of these biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and cellular context . This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The exact mechanism of action is likely to be complex and may involve multiple pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to have a certain degree of stability, but may undergo degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. Lower doses may result in threshold effects, while higher doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-16-4-2-14(3-5-16)21-8-10-22(11-9-21)18(25)12-15-13-27-19-20-7-6-17(24)23(15)19/h2-7,15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUAQEQBHZTESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CSC4=NC=CC(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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